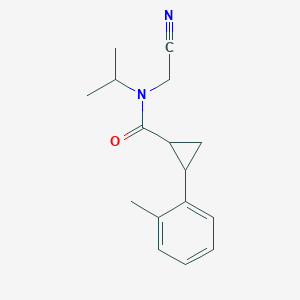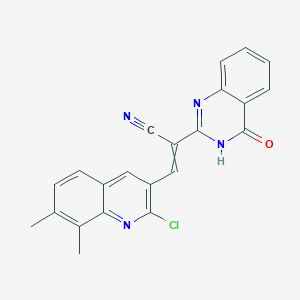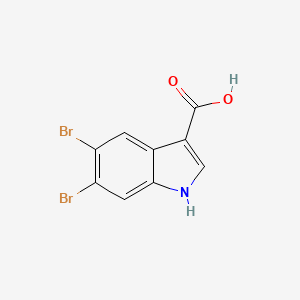![molecular formula C18H15N3O4 B2845018 4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-43-9](/img/structure/B2845018.png)
4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of polycyclic aromatic compound with nitrogen atoms. The “4-nitro” and “benzamide” parts suggest the presence of a nitro group (-NO2) and a benzamide group (a benzene ring attached to a carboxamide group), respectively .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain a complex arrangement of rings including a pyrrole ring (a five-membered ring with one nitrogen atom) and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The compound also contains a nitro group and a benzamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific molecular structure. The presence of the nitro group, benzamide group, and nitrogen-containing rings would likely influence these properties .Scientific Research Applications
Polymorphism and Crystallization
- Polymorphs and Salts : Three polymorphs of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, have been characterized, showing different hydrogen bonding patterns and molecular arrangements. This research is significant for understanding the crystalline properties and polymorphism of related compounds (Khakhlary & Baruah, 2014).
Organic Synthesis and Chemical Reactivity
- Synthesis of Heterocyclic Compounds : The compound has potential use in the synthesis of various heterocyclic compounds, such as pyrroles, quinoxalines, and pyrazines, demonstrating its versatility in organic synthesis (Vidal-Albalat, Rodríguez, & González, 2014).
- Microwave-Assisted Synthesis : Microwave-mediated methods have been developed for the reduction of nitro and azido arenes, which are relevant to the synthesis of related compounds, demonstrating a more efficient synthesis approach (Kamal et al., 2004).
Medicinal Chemistry Applications
- Antibacterial Activity : Novel benzamides based on pyrrolo[3,4-b]quinolin-2(3H)-yl have been synthesized and evaluated for their antibacterial activity. This suggests potential medicinal chemistry applications of structurally related compounds (Largani et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific information or studies on this compound, it’s difficult to provide details on its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-9-14(8-12-2-1-7-20(16)17(12)13)19-18(23)11-3-5-15(6-4-11)21(24)25/h3-6,8-9H,1-2,7,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJXMZMHKGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2844935.png)






![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2844955.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
